molecular formula C7H6N2S B1519955 Thieno[3,2-C]pyridin-3-amine CAS No. 1159511-16-6

Thieno[3,2-C]pyridin-3-amine

Cat. No. B1519955
M. Wt: 150.2 g/mol
InChI Key: FPDOHNGGIZTMKD-UHFFFAOYSA-N
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Description

Thieno[3,2-C]pyridin-3-amine is a chemical compound with the CAS Number: 1159511-16-6 and a molecular weight of 150.2 . Its linear formula is C7H6N2S .


Synthesis Analysis

Thieno[3,2-C]pyridin-3-amine can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The synthesis of thieno[2,3-c]pyridine derivatives has been achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of Thieno[3,2-C]pyridin-3-amine is characterized by a bicyclic heteroaromatic motif with a ring nitrogen acting as a hydrogen bond acceptor interacting with a backbone amide NH-group . The hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .


Chemical Reactions Analysis

Thieno[3,2-C]pyridin-3-amine can undergo various chemical reactions. For instance, it can be used as a starting point for the development of kinase inhibitors . It can also be cyclized to form thienopyrimidine-2,4-diones .


Physical And Chemical Properties Analysis

Thieno[3,2-C]pyridin-3-amine has a molecular weight of 150.2 . It should be stored at 4°C and protected from light .

Scientific Research Applications

Application as GRK2 Inhibitors

Scientific Field: Medicinal Chemistry

Methods of Application: The synthesis of these inhibitors involved the preparation of a diverse collection of simple thieno[2,3-c]pyridine derivatives that could serve as starting points for future drug discovery programs .

Results or Outcomes

A hit compound bearing the thieno[2,3-c]pyridine moiety was identified. Following a structure-driven optimization process, a collection of potent and highly ligand efficient inhibitors were prepared and characterized .

Anti-Inflammatory Activities

Scientific Field: Pharmacology

Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Anticancer Activity

Scientific Field: Oncology

Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes: One compound showed remarkable activity against colon cancer HCC-2998, HCT-15 cell lines, CNS cancer SF-295 cell lines and renal cancer CAKI-1 cell lines but selectively acted against ovarian cancer NCI/ADR-RES cell line in an excellent potency .

Blood-Platelet Aggregation Inhibiting Agents and Antithrombotics

Scientific Field: Pharmacology

Methods of Application: The preparation process of new thieno[3,2-c]pyridine derivatives involves specific chemical reactions .

Results or Outcomes: The invention relates to their therapeutic application as blood-platelet aggregation inhibiting agents and antithrombotics .

Organic Material Design

Scientific Field: Material Science

Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes: The results or outcomes obtained are not detailed in the source .

Synthesis of GRK2 Inhibitors

Scientific Field: Medicinal Chemistry

Methods of Application: The synthesis involved specific chemical reactions .

Results or Outcomes: The analog showed an IC50 of 582 nM in the GRK2 TR-FRET kinase assay and it has inhibited only 19 out of a panel of 99 diverse kinases when tested at the dose of 10 µM .

Safety And Hazards

Thieno[3,2-C]pyridin-3-amine is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

Future research could focus on designing new thieno pyrimidin-4-amines with improved potency and acceptable pharmacokinetics for in vivo evaluation . This could potentially lead to the development of new drugs targeting energy metabolism in Mycobacterium tuberculosis .

properties

IUPAC Name

thieno[3,2-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDOHNGGIZTMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657091
Record name Thieno[3,2-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-C]pyridin-3-amine

CAS RN

1159511-16-6
Record name Thieno[3,2-c]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-c]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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